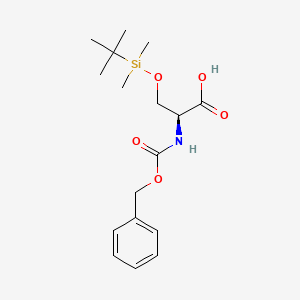
N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine
概要
説明
N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine is a compound that features both benzyloxycarbonyl and tert-butyldimethylsilyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is derived from L-serine, an amino acid that plays a crucial role in various metabolic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-serine is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Protection of the Amino Group: The amino group is protected by reacting L-serine with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base. This step is also performed in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions
N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine can undergo various types of chemical reactions, including:
Deprotection Reactions: The benzyloxycarbonyl and tert-butyldimethylsilyl groups can be removed under specific conditions to yield the free amino and hydroxyl groups, respectively.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the protecting groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection of Benzyloxycarbonyl Group: Hydrogenation using palladium on carbon (Pd/C) or treatment with strong acids like trifluoroacetic acid.
Deprotection of tert-Butyldimethylsilyl Group: Treatment with fluoride ions, typically using tetrabutylammonium fluoride (TBAF).
Major Products
The major products formed from these reactions are L-serine derivatives with different functional groups, depending on the reagents and conditions used.
科学的研究の応用
N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine primarily involves its role as a protected amino acid derivative. The protecting groups prevent unwanted side reactions during chemical synthesis, allowing for selective reactions at other functional groups. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.
類似化合物との比較
Similar Compounds
N-Benzyloxycarbonyl-L-serine: Lacks the tert-butyldimethylsilyl group, making it less versatile in certain synthetic applications.
O-tert-Butyldimethylsilyl-L-serine: Lacks the benzyloxycarbonyl group, limiting its use in peptide synthesis.
Uniqueness
N-((Benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serine is unique due to the presence of both protecting groups, which provide enhanced stability and selectivity in synthetic reactions. This dual protection allows for more complex and precise chemical manipulations compared to similar compounds .
特性
IUPAC Name |
(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5Si/c1-17(2,3)24(4,5)23-12-14(15(19)20)18-16(21)22-11-13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDGUJLHARCBKY-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

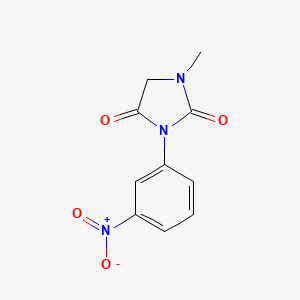
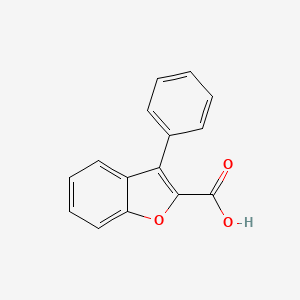
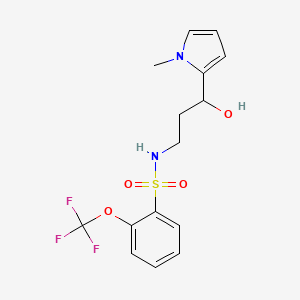
![3-[(3-Chlorophenyl)methyl]-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2964971.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(5-bromothiophen-2-yl)-3-oxopropanenitrile](/img/structure/B2964972.png)
![4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2964973.png)
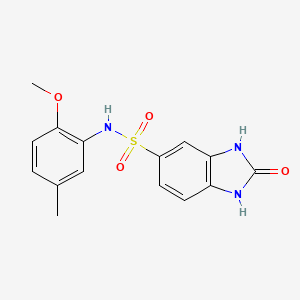
![2-[5-Fluoro-2-(prop-2-ynylamino)phenoxy]ethanol](/img/structure/B2964976.png)
![1-Methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2964977.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2964978.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2964980.png)
![N-(3-fluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2964981.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2964984.png)
